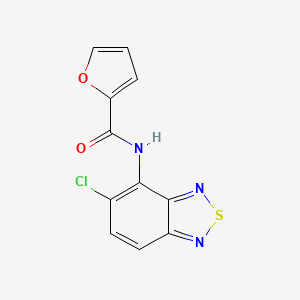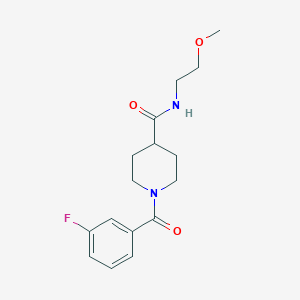
N-1H-indazol-5-yltetrahydro-2-furancarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazole derivatives, including compounds similar to N-1H-indazol-5-yltetrahydro-2-furancarboxamide, typically involves standard synthetic procedures that can achieve high overall yields. For instance, indazole- and indole-carboxamides have been synthesized as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), highlighting the accessibility of such compounds through synthetic chemistry (Tzvetkov et al., 2014).
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of an indazole core, which can be substituted at various positions to enhance the compound's biological activity and selectivity. X-ray diffraction studies are commonly used to determine the molecular structure, as seen in the case of indazol-2-yl-acetic acid, providing insights into the supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).
Chemical Reactions and Properties
Indazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions, which are pivotal in the synthesis of N-1 and N-2 substituted indazoles. These reactions are facilitated by the reactivity of the indazole nitrogen atoms, allowing for the introduction of various functional groups that can modulate the compound's chemical properties (Teixeira et al., 2006).
Physical Properties Analysis
The physical properties of indazole derivatives, including N-1H-indazol-5-yltetrahydro-2-furancarboxamide, are influenced by their molecular structure. Factors such as molecular weight, solubility, melting point, and crystal structure play a crucial role in determining the compound's suitability for various applications in chemical and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of indazole derivatives are characterized by their reactivity and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. For example, the synthesis and characterization of 1- and 2-substituted indazoles have provided valuable information on their ester and carboxylic acid derivatives, contributing to our understanding of their chemical behavior (Teixeira et al., 2006).
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7,11H,1-2,5H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPNIRAFBXXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4537977.png)
![6-(2-furylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4537983.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537988.png)
![1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4537992.png)
![5-{[2-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4537996.png)
![N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4538003.png)
![methyl 2-{3-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4538019.png)
![N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4538027.png)
![1-[(4-bromophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4538032.png)


![3-(difluoromethyl)-5-(ethylthio)-N-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B4538053.png)

![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4538087.png)